molecular formula C19H15N3O5D6 B602482 Isradipine d6 CAS No. 1261398-97-3

Isradipine d6

Cat. No.: B602482
CAS No.: 1261398-97-3
M. Wt: 377.43
InChI Key:
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Description

Isradipine d6 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker. It is primarily used in the treatment of hypertension and angina pectoris. The deuterated version, this compound, contains six deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Scientific Research Applications

Isradipine d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry to study deuterium effects on chemical reactions.

    Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated drugs.

    Medicine: Used in pharmacokinetic studies to understand the drug’s behavior in the body and improve its therapeutic efficacy.

    Industry: Applied in the development of new pharmaceuticals with enhanced properties.

Mechanism of Action

Isradipine d6, like Isradipine, is a dihydropyridine calcium channel blocker. It binds to calcium channels with high affinity and specificity and inhibits calcium flux into cardiac and smooth muscle . This results in vasodilation, reducing systemic resistance and lowering blood pressure .

Safety and Hazards

Isradipine d6, like its parent compound Isradipine, should be handled with care. Avoid dust formation and breathing vapors, mist or gas . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water and get emergency medical help immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isradipine d6 involves the incorporation of deuterium atoms into the isradipine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Using a catalyst to facilitate the exchange of hydrogen with deuterium.

    Purification: Techniques such as chromatography and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isradipine d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Comparison with Similar Compounds

Isradipine d6 is compared with other dihydropyridine calcium channel blockers, such as:

    Amlodipine: Known for its long half-life and once-daily dosing.

    Nifedipine: Used for its rapid onset of action in treating hypertension and angina.

    Felodipine: Similar to isradipine but with different pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its deuterium content, which can enhance the compound’s metabolic stability and reduce the rate of metabolic degradation, potentially leading to improved therapeutic outcomes.

Properties

CAS No.

1261398-97-3

Molecular Formula

C19H15N3O5D6

Molecular Weight

377.43

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

75695-93-1 (unlabelled)

tag

Isradipine

Origin of Product

United States

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